

Comparative Guide: Melting Point & Characterization of 4-(2-Chlorophenyl)oxazole

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Compound of Interest

Compound Name: 4-(2-chlorophenyl)oxazole

CAS No.: 649735-37-5

Cat. No.: B8097519

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Executive Summary

Compound: **4-(2-Chlorophenyl)oxazole** CAS: 649735-37-5 Molecular Weight: 179.60 g/mol
[\[1\]](#)[\[2\]](#)[\[3\]](#)

This guide provides a technical analysis of the physical properties of **4-(2-chlorophenyl)oxazole**, focusing on its melting point (MP) range in comparison to its structural isomers. While the para-substituted isomer (4-(4-chlorophenyl)oxazole) is a well-characterized high-melting solid, the ortho-substituted analog presents unique characterization challenges due to steric hindrance and crystal packing disruption.

Key Finding: Pure **4-(2-chlorophenyl)oxazole** typically exists as a low-melting solid or viscous oil at room temperature (estimated MP < 45 °C), contrasting sharply with the crystalline para-isomer (MP > 100 °C). This guide outlines the experimental protocols for synthesis, purification, and definitive characterization.

Technical Profile & Comparative Analysis

The melting point of 4-aryloxazoles is heavily influenced by the substitution pattern on the phenyl ring. The ortho-chloro substituent in **4-(2-chlorophenyl)oxazole** introduces a steric clash with the oxazole ring nitrogen/oxygen, forcing the phenyl ring out of planarity. This reduces

stacking efficiency in the solid state, significantly depressing the melting point compared to the planar para-isomer.

Table 1: Comparative Physical Properties of 4-Aryloxazoles

Compound	Substitution	Physical State (25°C)	Est.[4][5] Melting Point Range	Crystal Packing Factor
4-Phenyloxazole	Unsubstituted	Low-Melting Solid	45 – 46 °C	Moderate
4-(4-Chlorophenyl)oxazole	Para-Cl	Crystalline Solid	108 – 110 °C	High (Symmetric)
4-(2-Chlorophenyl)oxazole	Ortho-Cl	Oil / Low Solid	< 45 °C (Est.)	Low (Steric Twist)

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*Note: Researchers should expect **4-(2-chlorophenyl)oxazole** to appear as a yellow/orange oil upon crude isolation. Spontaneous crystallization may require high purity (>98%) and sub-ambient cooling.*

Experimental Protocol: Synthesis & Characterization

To accurately determine the physical constants, the compound must first be synthesized and purified to remove trace solvent or precursor (2-chlorophenacyl bromide), which acts as an impurity to depress the melting point further.

Synthesis Workflow (Bredereck Reaction)

The most robust route for 4-substituted oxazoles is the Bredereck Synthesis, condensing an -haloketone with formamide.^[6]

Reagents:

- 2-Chlorophenacyl bromide (1.0 eq)
- Formamide (Excess, solvent/reagent)
- Sulfuric acid (Catalytic)

Step-by-Step Protocol:

- Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorophenacyl bromide (10 mmol) in formamide (50 mmol).
- Cyclization: Heat the mixture to 130–140 °C for 4 hours. The reaction proceeds via the formation of an -formamido ketone intermediate, which subsequently cyclizes.
- Quench: Cool the reaction mixture to room temperature and pour into crushed ice/water (100 mL).
- Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ (to remove acid) and brine.
- Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

- Purification (Critical): The crude oil must be purified via flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) to remove unreacted formamide and byproducts.

Melting Point Determination Protocol

Since the expected MP is near ambient temperature, standard capillary methods may be ambiguous if the sample melts in the hand.

Method A: Capillary Tube (for Solids)

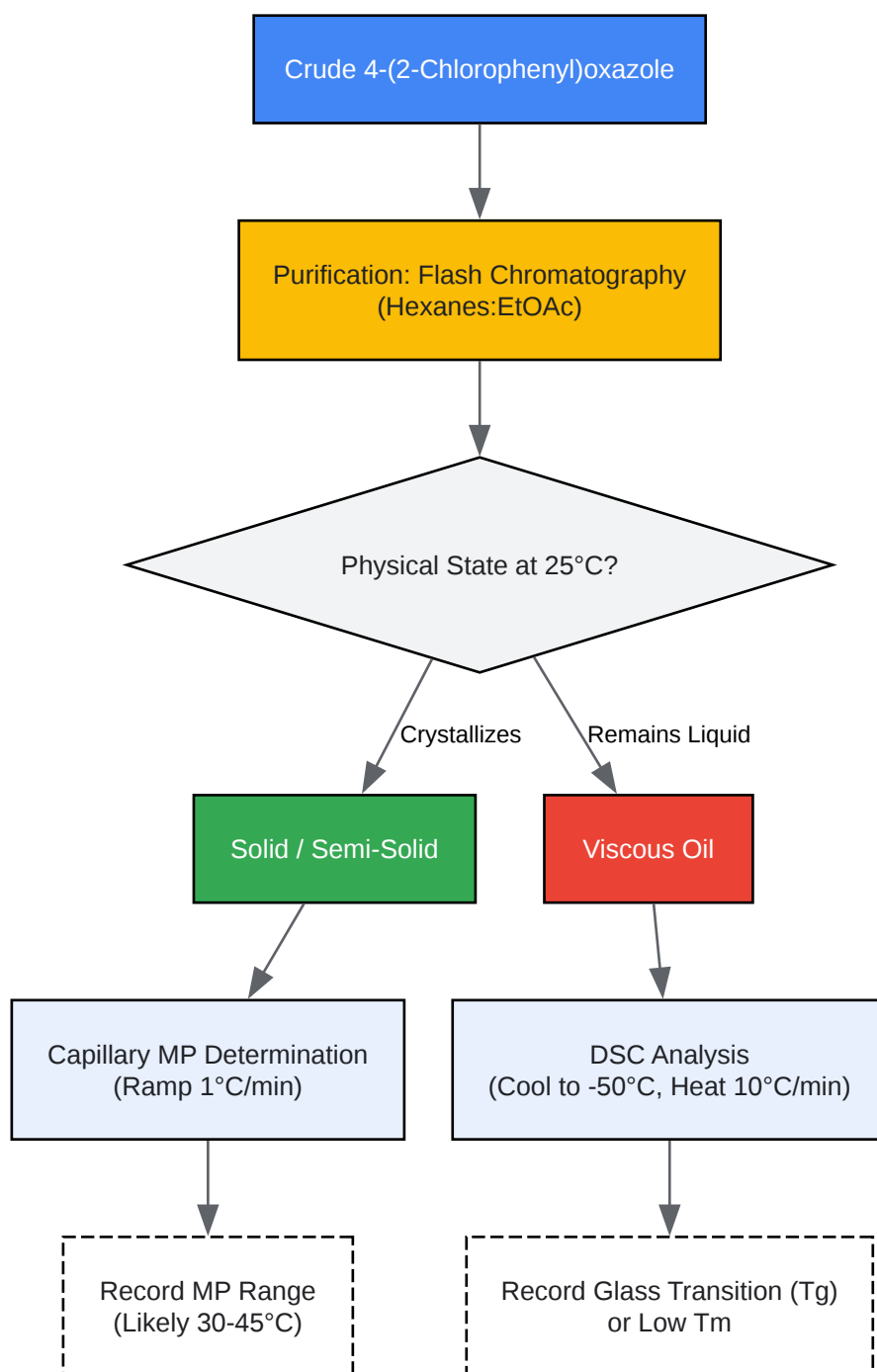
- Chill the purified sample at 4 °C for 24 hours to induce crystallization.
- Pack the capillary tube with 2-3 mm of dry solid.
- Use an automated melting point apparatus with a ramp rate of 1.0 °C/min starting from 25 °C.
- Endpoint: Record the temperature at the first appearance of the liquid meniscus (onset) and the disappearance of the last crystal (clear point).

Method B: Differential Scanning Calorimetry (DSC) (Recommended for Oils) For samples that remain oily or semi-solid:

- Load 2-5 mg of sample into an aluminum pan.
- Cool to -50 °C.
- Heat at 10 °C/min to 150 °C.
- Identify the endothermic peak corresponding to the solid-liquid transition ().

Visualizing the Characterization Logic

The following diagram illustrates the decision-making process for characterizing this compound based on its physical state.



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Caption: Workflow for determining thermal properties based on the isolated physical state of the oxazole derivative.

References

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